molecular formula C14H16N5O9P B13723719 4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid

4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid

Cat. No.: B13723719
M. Wt: 429.28 g/mol
InChI Key: QNPSLGPIZRJDAN-UHFFFAOYSA-N
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Description

This compound is a nucleoside analog featuring a purine base (6-amino-9H-purin-9-yl) linked to a hexahydrofurodioxaphosphinin ring system, with a 4-oxobutanoic acid side chain. Its structural complexity arises from the fusion of a phosphorylated furanose-like ring and a modified purine base, which enables unique interactions with biological targets such as enzymes involved in nucleotide metabolism or signaling pathways .

Properties

IUPAC Name

4-[[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSLGPIZRJDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate involves the succinylation of adenosine 3’:5’-cyclic monophosphate. The reaction typically uses succinic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective succinylation at the 2’-O position .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while ensuring purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is widely used in scientific research due to its ability to mimic cAMP. Its applications include:

    Biochemistry: Studying cAMP-mediated signaling pathways and protein interactions.

    Cell Biology: Investigating cellular responses to cAMP analogs and their effects on cell proliferation and differentiation.

    Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is disrupted.

    Industry: Used in the development of diagnostic assays and biochemical reagents

Mechanism of Action

The compound exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases and other cAMP-binding proteins, activating or inhibiting various signaling pathways. The succinyl modification allows for selective interactions and can be used to study specific aspects of cAMP signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound :
4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
Purine base + furodioxaphosphinin ring + 4-oxobutanoic acid side chain C₁₄H₁₇N₅O₁₀P* 458.29* Potential prodrug design due to carboxylic acid group; may enhance solubility or targeting .
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-tetrahydrofurodioxaphosphinin-6-yl]-2-amino-1H-purin-6-one Purine base + furodioxaphosphinin ring (no side chain) C₁₀H₁₂N₅O₇P 345.21 Antiviral/anticancer applications; acts as a nucleotide analog to inhibit viral polymerase .
Sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-tetrahydrofurodioxaphosphinin-7-ol 8-Bromo-substituted purine + sodium counterion C₁₀H₁₀BrN₅O₆PNa 406.09 Enhanced solubility for industrial use; bromine may alter enzyme binding kinetics .
[(4aR,6R,7R,7aR)-6-(6-(Octanoylamino)purin-9-yl)-2-hydroxy-2-oxo-hexahydrofurodioxaphosphinin-7-yl] octanoate Octanoyl ester groups on purine and phosphinin ring C₂₆H₄₀N₅O₈P 581.60 Lipophilic modifications improve membrane permeability; used in prodrug delivery systems .
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-tetrahydrofurodioxaphosphinin-7-ol Sodium counterion + unmodified purine C₁₀H₁₁N₅O₆PNa 351.19 Stabilized formulation for biochemical assays; sodium enhances aqueous solubility .
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-purin-9-yl)tetrahydrofurodioxaphosphinine-2,7-diol 2-sulfide 8-Bromo-purine + sulfur substitution in dioxaphosphinin ring C₁₀H₁₁BrN₅O₅PS 424.23 Sulfur alters electronic properties; potential use in heavy metal chelation or redox reactions .

*Calculated based on structural analysis.

Key Structural and Functional Insights :

Side Chain Modifications: The target compound’s 4-oxobutanoic acid moiety distinguishes it from simpler analogs. This group may facilitate salt formation (e.g., sodium or calcium salts) for improved bioavailability or enable conjugation with targeting moieties (e.g., antibodies) . In contrast, octanoyl esters () increase lipophilicity, favoring passive diffusion across cell membranes .

Counterion Effects: Sodium salts () improve solubility in aqueous media, critical for intravenous formulations, whereas the neutral free acid form (target compound) may exhibit pH-dependent solubility .

Mechanistic Implications: Compounds with unmodified purine bases (e.g., ) mimic endogenous nucleotides, interfering with DNA/RNA synthesis in rapidly dividing cells (anticancer/antiviral activity) . The target compound’s carboxylic acid group could mimic aspartate or glutamate residues in enzyme active sites, enabling competitive inhibition .

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